
4-Methoxyphenyl boric acid
Overview
Description
4-Methoxyphenyl boric acid is a useful research compound. Its molecular formula is C7H9BO4 and its molecular weight is 167.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-methoxyphenyl boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles under palladium catalysis. This method is favored for its efficiency and ability to operate in environmentally friendly conditions, such as aqueous media .
Direct Arylation and Other Coupling Reactions
In addition to Suzuki reactions, 4-methoxyphenyl boronic acid is employed in palladium-catalyzed direct arylation processes. This allows for the formation of aryl-aryl bonds directly from arenes, reducing the need for pre-functionalized substrates . Furthermore, it has been used in ligand-free copper-mediated aerobic fluoroalkylation reactions, showcasing its versatility in diverse coupling methodologies .
Pharmaceutical Chemistry
Anticancer Research
Recent studies have explored the potential of boronic acids, including 4-methoxyphenyl boronic acid, as proteasome inhibitors in cancer therapy. These compounds exhibit promising activity against various cancers, including breast and ovarian cancers. The mechanism involves interference with the proteasome's function, leading to apoptosis in cancer cells . The ability to modify the boronic acid structure opens avenues for developing novel anticancer agents.
Synthesis of Bioactive Molecules
The compound has also been utilized in synthesizing bioactive molecules through its reactivity in various organic transformations. For instance, it can be involved in the synthesis of phenolic compounds via hydroxylation reactions catalyzed by boric acid . This method highlights its role as a catalyst in producing valuable pharmaceutical intermediates.
Material Science
Functional Materials Development
4-Methoxyphenyl boronic acid is significant in developing functional materials such as sensors and polymers. Its ability to form reversible covalent bonds with diols makes it suitable for creating dynamic materials that respond to environmental changes. This property is particularly useful in designing smart materials for applications in sensing technologies and drug delivery systems .
Case Studies and Research Findings
Properties
Molecular Formula |
C7H9BO4 |
---|---|
Molecular Weight |
167.96 g/mol |
IUPAC Name |
(4-methoxyphenoxy)boronic acid |
InChI |
InChI=1S/C7H9BO4/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,9-10H,1H3 |
InChI Key |
SXLHAMYMTUEALX-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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